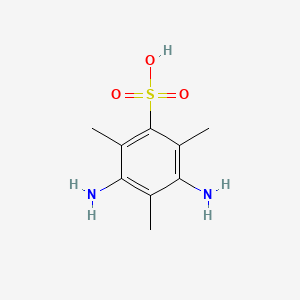

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid

Description

Properties

IUPAC Name |

3,5-diamino-2,4,6-trimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-4-7(10)5(2)9(15(12,13)14)6(3)8(4)11/h10-11H2,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKGGWLTUCMSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C)S(=O)(=O)O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067681 | |

| Record name | Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32432-55-6 | |

| Record name | 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32432-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032432556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diamino-2,4,6-trimethylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX8S4TKW8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid: An In-depth Technical Guide

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid, a valuable intermediate in the development of various chemical entities. The synthesis is presented as a multi-step process, beginning with the readily available starting material, mesitylene. Each step is accompanied by a thorough explanation of the underlying chemical principles, safety considerations, and detailed experimental procedures.

Introduction

This compound (CAS No. 32432-55-6) is an aromatic sulfonic acid derivative containing two primary amine functionalities.[1][2][3] Its unique structure, featuring a sterically hindered and electron-rich aromatic core, makes it a significant building block in the synthesis of specialized dyes and pigments.[3] This guide outlines a robust and reproducible three-step synthesis pathway, commencing with the sulfonation of mesitylene, followed by a dinitration, and culminating in a final reduction to yield the target compound.

Chemical Properties of the Target Molecule

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₃S | [1][3] |

| Molecular Weight | 230.29 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 32432-55-6 | [1][2][3] |

| Appearance | Reported as beige powder | |

| Melting Point | 169-171 °C (literature) | [2] |

| Synonyms | Diaminomesitylenesulfonic acid, 2,6-Diaminomesitylene-4-sulfonic acid | [1] |

Overall Synthetic Pathway

The synthesis of this compound is achieved through a three-step sequence starting from mesitylene. The pathway is designed to logically install the required functional groups onto the aromatic ring.

Caption: Overall synthetic route to this compound.

Step 1: Sulfonation of Mesitylene

Principle and Rationale

The initial step involves an electrophilic aromatic substitution reaction to introduce a sulfonic acid group onto the mesitylene ring. Fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, is employed as the sulfonating agent.[4] The highly electrophilic SO₃ readily attacks the electron-rich mesitylene ring. The reaction is typically exothermic and requires careful temperature control to prevent side reactions and ensure monosubstitution.

Experimental Protocol

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 120 g (1.0 mol) of mesitylene. Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Addition of Fuming Sulfuric Acid: Slowly add 150 mL of fuming sulfuric acid (20% SO₃) to the stirred mesitylene via the dropping funnel over a period of 1-2 hours. Ensure the temperature does not exceed 10 °C during the addition.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour, then allow it to slowly warm to room temperature and stir for another 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The 2,4,6-trimethylbenzenesulfonic acid will precipitate as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with several portions of ice-cold water until the washings are neutral to litmus paper. Dry the product in a vacuum oven at 80 °C to a constant weight. The product is typically used in the next step without further purification.

Step 2: Dinitration of 2,4,6-Trimethylbenzenesulfonic Acid

Principle and Rationale

The second step is another electrophilic aromatic substitution, this time introducing two nitro groups onto the sulfonated intermediate. A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is used to generate the highly electrophilic nitronium ion (NO₂⁺). The sulfonic acid group is a deactivating, meta-directing group, while the methyl groups are activating, ortho- and para-directing groups. The combined directing effects and steric hindrance will favor the introduction of the nitro groups at the 3 and 5 positions.

Experimental Protocol

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 200 g of 2,4,6-trimethylbenzenesulfonic acid (approx. 1.0 mol) to 300 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Preparation of Mixed Acid: In a separate beaker, carefully prepare the mixed acid by slowly adding 150 mL of concentrated nitric acid to 200 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Addition of Mixed Acid: Slowly add the prepared mixed acid to the stirred solution of the sulfonic acid over 2-3 hours, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours, then let it warm to room temperature and stir for 4-6 hours.

-

Work-up: Pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. The dinitro product will precipitate.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities. Dry the 2,4,6-trimethyl-3,5-dinitrobenzenesulfonic acid in a vacuum oven at 60 °C.

Step 3: Reduction of 2,4,6-Trimethyl-3,5-dinitrobenzenesulfonic Acid

Principle and Rationale

The final step is the reduction of the two nitro groups to primary amino groups. The Béchamp reduction, using iron powder in an acidic medium (hydrochloric acid), is a classic and effective method for this transformation.[5] The iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro groups are reduced. This method is often preferred in industrial settings due to its cost-effectiveness and efficiency.

Experimental Workflow

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Diaminobenzenesulfonic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted diaminobenzenesulfonic acids are a pivotal class of organic intermediates, forming the structural backbone of numerous azo dyes, sulfa drugs, and other specialty chemicals.[1][2][3] Their unique trifunctional nature, featuring two nucleophilic amino groups and a strongly acidic, water-solubilizing sulfonic acid group, imparts a versatile reactivity profile that is highly valued in medicinal chemistry and materials science.[1][4] This guide provides an in-depth exploration of the primary synthetic routes to these compounds, focusing on the underlying chemical principles that govern reaction outcomes. We will dissect the mechanistic nuances of electrophilic aromatic substitution and nitroarene reduction, offering field-proven insights into experimental design, reagent selection, and process optimization to ensure both high yield and purity. This document is structured to serve as a practical reference for laboratory researchers and a foundational text for professionals in process development.

Strategic Approaches to Synthesis: A Dichotomy of Pathways

The synthesis of substituted diaminobenzenesulfonic acids is typically approached via two principal strategies, the choice of which is dictated by the availability of starting materials, desired substitution patterns, and scalability considerations.

-

Pathway A: Direct Sulfonation of Diaminobenzenes. This is often the most direct route when the corresponding substituted phenylenediamine is readily available. It involves the electrophilic substitution of a sulfonic acid group onto the electron-rich aromatic ring.

-

Pathway B: Reduction of Dinitrobenzenesulfonic Acids. This pathway is preferred when the synthetic precursor is a dinitro-substituted aromatic compound. It involves an initial sulfonation or nucleophilic aromatic substitution to introduce the sulfonic acid group, followed by the reduction of the two nitro groups to amines.

The following sections will provide a detailed technical analysis of each pathway.

Pathway A: Direct Sulfonation of Phenylenediamines

The direct sulfonation of an aromatic amine is a classic electrophilic aromatic substitution reaction. However, the high reactivity of the aniline-type substrate and the harsh acidic conditions necessitate careful control to achieve the desired regioselectivity and avoid side reactions.

The Underlying Mechanism and Regiochemical Control

The sulfonation of anilines is a fascinating case study in electrophilic aromatic substitution, where the reaction conditions dictate the directing influence of the amino substituent.

-

The Amino Group as an Activating, ortho-, para-Director: The lone pair of electrons on the nitrogen atom of an amino group strongly activates the aromatic ring towards electrophilic attack by donating electron density, primarily at the ortho and para positions.[5]

-

The Anilinium Ion as a Deactivating, meta-Director: In strongly acidic media, such as concentrated sulfuric acid, the amino group is protonated to form the anilinium ion (-NH₃⁺).[6] This group is strongly electron-withdrawing and deactivates the ring, directing incoming electrophiles to the meta position.[6][7]

-

The "Baking" Process and Thermodynamic Control: The industrial synthesis of sulfanilic acid (4-aminobenzenesulfonic acid) from aniline provides a key insight. The reaction of aniline with sulfuric acid at high temperatures (180-190°C), often called the "baking" process, favors the formation of the para isomer.[8] This is understood to proceed through an initial formation of a phenylsulfamic acid (N-sulfonation), which then undergoes a thermal rearrangement.[9][10][11] Although the sulfonation reaction is reversible, the para isomer is the most thermodynamically stable product, likely due to reduced steric hindrance compared to the ortho isomer, and is thus the major product under these equilibrium conditions.[6][12]

This interplay between kinetic and thermodynamic control is crucial when designing a synthesis for a specific isomer of diaminobenzenesulfonic acid.

Experimental Protocol: Synthesis of 2,4-Diaminobenzenesulfonic Acid via Sulfonation

This protocol is an example of the direct sulfonation of a phenylenediamine. The choice of m-phenylenediamine as the starting material and the specific reaction conditions are designed to favor sulfonation at the C4 position, which is para to one amino group and ortho to the other.

Objective: To synthesize 2,4-diaminobenzenesulfonic acid by the direct sulfonation of m-phenylenediamine.

Causality: Using a solvent such as phosphoric acid or a high-boiling organic solvent can improve reaction control and yield compared to neat sulfuric acid, while still allowing for the high temperatures needed for the sulfonation and potential desulfonation of any disubstituted byproducts.[13] The temperature range of 195-200°C ensures the reaction proceeds to completion, favoring the thermodynamically stable product.[13]

Materials:

-

m-Phenylenediamine (100 g, 0.925 mol)

-

98% Sulfuric Acid (155 g, 1.55 mol)

-

Phosphoric Acid (30 g)

-

Water (400 mL)

-

Activated Carbon

-

Ice

Procedure:

-

To a suitable reactor equipped with mechanical stirring, a thermometer, and a reflux condenser, charge phosphoric acid (30 g), 98% sulfuric acid (155 g), and m-phenylenediamine (100 g).[13]

-

Heat the mixture with stirring to 195°C.

-

Maintain the reaction temperature between 195-200°C for 6 hours.[13]

-

After the reaction is complete, cool the mixture.

-

Carefully add 400 mL of water to the cooled reaction mass.

-

The crude product may precipitate upon dilution. The aqueous phase can be treated with activated carbon to decolorize, followed by filtration.

-

The resulting 2,4-diaminobenzenesulfonic acid can be isolated by filtration and washed with a small amount of cold water. The product is typically a white crystalline solid.[13]

Expected Outcome: This method has been reported to produce 2,4-diaminobenzenesulfonic acid with a yield of approximately 95%.[13]

Workflow for Direct Sulfonation

Caption: Workflow for the synthesis via reduction of dinitro compounds.

Purification and Characterization: Ensuring Product Integrity

The purity of diaminobenzenesulfonic acids is paramount, especially for pharmaceutical applications. Due to their zwitterionic nature, they often exhibit high melting points and moderate solubility in water, but are less soluble in common organic solvents. [1][5][7]

Purification Protocols

-

Recrystallization: This is the most common method for purification. Hot water is an effective solvent for recrystallization due to the temperature-dependent solubility of these compounds. [8]The product is dissolved in a minimum amount of boiling water, optionally treated with activated carbon to remove colored impurities, filtered hot, and allowed to cool slowly to form pure crystals.

-

Acid/Base Precipitation: The product can be purified by dissolving it in a dilute aqueous base (e.g., NaOH solution) to form the soluble sodium salt. After filtering off any insoluble impurities, the free sulfonic acid is reprecipitated by the careful addition of acid. [14]* Washing: Crude products isolated by filtration are typically washed with small amounts of cold water to remove residual acids and inorganic salts.

Spectroscopic Characterization

Confirmation of the structure and purity of the final product is achieved through standard spectroscopic methods.

-

¹H NMR Spectroscopy: The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically 6.0-8.0 ppm). The chemical shifts and coupling constants are diagnostic for the substitution pattern. The protons of the amino groups (-NH₂) and the sulfonic acid group (-SO₃H) are often broad and may exchange with D₂O. For example, the ¹H NMR spectrum of 2,4-diaminobenzenesulfonic acid would show characteristic signals for the three aromatic protons. [15]* ¹³C NMR Spectroscopy: The number of signals in the aromatic region will correspond to the number of unique carbon atoms in the benzene ring, confirming the isomer synthesized.

-

Infrared (IR) Spectroscopy: Key vibrational bands will be present:

-

N-H stretching of the amino groups (typically two bands in the 3300-3500 cm⁻¹ region).

-

S=O stretching of the sulfonic acid group (strong bands around 1030-1060 cm⁻¹ and 1150-1210 cm⁻¹).

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Safety and Handling: A Trustworthy Protocol

Both sulfonation and nitration reactions, as well as the reduction of nitro compounds, involve hazardous materials and potentially energetic reactions. A rigorous adherence to safety protocols is non-negotiable.

-

Corrosivity: Concentrated sulfuric acid, oleum, and nitric acid are extremely corrosive and can cause severe chemical burns. [16]Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields. Work in a well-ventilated fume hood.

-

Exothermic Reactions: These reactions are often highly exothermic. [17][18]The addition of reagents must be controlled, and adequate cooling must be available to prevent thermal runaway, which can lead to violent reactions or explosions. [16]* Toxicity: Many of the reagents and intermediates, such as aniline derivatives and nitroaromatics, are toxic. Avoid inhalation of vapors and skin contact. Nitrogen dioxide gas, a potential byproduct of nitration, is highly toxic. [16]* Catalyst Handling: Catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric (ignite spontaneously in air), especially after use. They should be handled under an inert atmosphere or kept wet with a solvent.

Conclusion and Outlook

The synthesis of substituted diaminobenzenesulfonic acids is a mature field of organic chemistry, yet it remains critically important for the chemical industry. The choice between direct sulfonation of diamines and the reduction of dinitro precursors is a strategic one, based on a careful analysis of starting material availability, cost, and the specific isomeric requirements of the target molecule. A deep understanding of the underlying mechanisms—from the nuances of electrophilic substitution on anilines to the chemoselectivity of various reducing agents—is essential for any scientist or researcher in this field. As the demand for novel pharmaceuticals and high-performance materials continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of these versatile building blocks will undoubtedly remain an active area of research.

References

-

Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Overseas. Retrieved from [Link]

-

Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S. Retrieved from [Link]

- Alexander, E. R. (1947). Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. Journal of the American Chemical Society, 69(6), 1599–1601.

-

Product manipulations and comparison of isomer outcomes with aniline sulfonation. (n.d.). ResearchGate. Retrieved from [Link]

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv

-

Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt. (n.d.). Eureka | Patsnap. Retrieved from [Link]

- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023).

- Direct sulfonylation of anilines mediated by visible light. (2017).

- US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride. (n.d.). Google Patents.

-

Nitration sulphonation notes. (n.d.). Unacademy. Retrieved from [Link]

-

(L-24) Sulphonation of Aniline + Why Aniline Does not give Friedel Craft Alkylation/Acylation. (2018, December 25). YouTube. Retrieved from [Link]

- A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. (2019). ChemistrySelect, 4(29), 8569-8573.

-

Why does sulfonation of aniline occur para rather than ortho? (2016, December 26). Chemistry Stack Exchange. Retrieved from [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved from [Link]

- Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid. (n.d.). Google Patents.

-

Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Reagents... (n.d.). ResearchGate. Retrieved from [Link]

-

Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power? (2018, April 29). Quora. Retrieved from [Link]

- DE10243028A1 - Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid. (n.d.). Google Patents.

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

- US5189206A - Process for the preparation of aminobenzenesulfonic acids. (n.d.). Google Patents.

-

Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

-

Nitration and Sulphonation Important Concepts and Tips for JEE. (n.d.). Vedantu. Retrieved from [Link]

- Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). Molecules, 29(6), 1414.

- CN103613520A - Preparation method for 4-aminobenzenesulfonic acid. (n.d.). Google Patents.

- A kind of preparation method of p-aminobenzene sulfonic acid. (n.d.). Google Patents.

- CN101817766B - Method for preparing m-aminobenzenesulfonic acid by catalyzing and hydrogenating 3-nitrobenzenesulfonic acid. (n.d.). Google Patents.

-

Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. (n.d.). Pharmaguideline. Retrieved from [Link]

- On the role of NMR spectroscopy for characterization of antimicrobial peptides. (2017). Protein Science, 26(1), 39-54.

- NMR Spectroscopic Characterization of the C-Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. (2020).

Sources

- 1. CAS 88-45-9: 2,5-Diaminobenzenesulfonic acid | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. quora.com [quora.com]

- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 8. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt - Eureka | Patsnap [eureka.patsnap.com]

- 14. 2,4-Diaminobenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 15. 2,4-Diaminobenzenesulfonic acid(88-63-1) 1H NMR [m.chemicalbook.com]

- 16. youtube.com [youtube.com]

- 17. Nitration sulphonation notes [unacademy.com]

- 18. Nitration and Sulphonation Important Concepts and Tips for JEE [vedantu.com]

A Technical Guide to the Synthesis of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of the reaction mechanism and synthetic pathway for producing 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid. This compound is a valuable intermediate in the synthesis of various dyes and pigments.[1][2] The guide details a robust three-step synthetic strategy starting from 1,3,5-trimethylbenzene (mesitylene), proceeding through sulfonation, dinitration, and subsequent reduction. Each step is examined from both a mechanistic and practical standpoint, offering field-proven insights for researchers, scientists, and professionals in drug development and chemical synthesis. The document includes detailed experimental protocols, mechanistic diagrams, and critical safety considerations to ensure both scientific integrity and practical applicability.

Overview of the Synthetic Strategy

The formation of this compound is not achieved through a single transformation but requires a multi-step approach that strategically builds the final molecular architecture. The most chemically sound and widely practiced route begins with the readily available and highly symmetric hydrocarbon, 1,3,5-trimethylbenzene, commonly known as mesitylene.

The synthesis unfolds over three distinct electrophilic aromatic substitution and reduction stages:

-

Sulfonation: An electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the mesitylene ring, forming 2,4,6-trimethylbenzenesulfonic acid.

-

Dinitration: The sulfonated intermediate is subjected to nitration, introducing two nitro groups (-NO₂) at the remaining activated positions on the aromatic ring.

-

Reduction: The final step involves the chemical reduction of the two nitro groups to the corresponding primary amino groups (-NH₂), yielding the target molecule.

This strategic sequence is paramount. Introducing the amino groups first would result in a highly activated ring susceptible to oxidation and uncontrolled side reactions under the harsh acidic conditions required for sulfonation and nitration. By installing the robust sulfonic acid and nitro groups first, the synthesis proceeds in a controlled and efficient manner.

Detailed Reaction Mechanisms & Protocols

Step 1: Sulfonation of Mesitylene

The initial step involves the sulfonation of mesitylene, a classic electrophilic aromatic substitution (EAS) reaction.[3] The high reactivity of the mesitylene ring, conferred by the three activating methyl groups, allows this transformation to proceed efficiently.[3]

2.1.1 Mechanism of Sulfonation

The sulfonation of an aromatic ring is a reversible reaction that proceeds by attacking an electrophilic sulfur trioxide (SO₃) species.[4]

-

Generation of the Electrophile: In concentrated or fuming sulfuric acid, sulfur trioxide (SO₃) is the active electrophile. It is either present in equilibrium or generated in situ.[5][6] 2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

-

Electrophilic Attack: The π-electron system of the mesitylene ring acts as a nucleophile, attacking the highly electrophilic sulfur atom of SO₃. This rate-determining step forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3]

-

Deprotonation: A weak base, typically the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new sulfonyl group, restoring the ring's aromaticity and yielding 2,4,6-trimethylbenzenesulfonic acid.[5]

Caption: Mechanism of Electrophilic Aromatic Sulfonation of Mesitylene.

2.1.2 Experimental Protocol: Sulfonation

This protocol is adapted from established procedures for sulfonating aromatic hydrocarbons.[3]

| Reagent | Formula | M.W. | Amount | Molarity/Conc. |

| Mesitylene | C₉H₁₂ | 120.19 | 30.0 g (0.25 mol) | - |

| Sulfuric Acid | H₂SO₄ | 98.08 | 30 mL | 98% (conc.) |

Procedure:

-

To a 100 mL flask equipped with a magnetic stirrer and reflux condenser, add 30 mL of concentrated sulfuric acid.

-

Slowly add 30.0 g of mesitylene to the acid with continuous stirring.

-

Warm the mixture on a water bath to approximately 60-70°C for one hour with occasional shaking or stirring.

-

Cool the reaction mixture in an ice bath. The product, 2,4,6-trimethylbenzenesulfonic acid, will crystallize.

-

Filter the crude product using a Büchner funnel to separate the crystals from the acidic solution.

-

Wash the crystals with a small amount of cold 70% sulfuric acid to remove unreacted mesitylene.

-

Dry the product under vacuum. The resulting 2,4,6-trimethylbenzenesulfonic acid can be used directly in the next step.

Step 2: Dinitration of 2,4,6-Trimethylbenzenesulfonic Acid

With the sulfonic acid group installed, the next step is the introduction of two nitro groups. This is another electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric and sulfuric acids, known as "mixed acid".[7]

2.2.1 Mechanism of Nitration

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[8][9] HNO₃ + 2 H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2 HSO₄⁻

-

Electrophilic Attack: The electron-rich aromatic ring of the sulfonated mesitylene attacks the nitronium ion. The sulfonic acid group is a deactivating meta-director, while the three methyl groups are activating ortho- and para-directors. The powerful activating effect of the methyl groups dominates, directing the incoming nitro groups to the two remaining unsubstituted positions (C3 and C5). The first nitration is followed rapidly by the second.

-

Deprotonation: A weak base (H₂O or HSO₄⁻) removes a proton from the ring at the site of substitution, restoring aromaticity and yielding 3,5-dinitro-2,4,6-trimethylbenzenesulfonic acid.[9]

2.2.2 Experimental Protocol: Dinitration

This protocol is based on standard procedures for the nitration of activated aromatic rings.[10][11]

| Reagent | Formula | M.W. | Amount | Molarity/Conc. |

| 2,4,6-Trimethylbenzenesulfonic acid | C₉H₁₂O₃S | 200.25 | 20.0 g (0.10 mol) | - |

| Sulfuric Acid | H₂SO₄ | 98.08 | 40 mL | 98% (conc.) |

| Nitric Acid | HNO₃ | 63.01 | 20 mL | 70% (fuming) |

Procedure:

-

Caution: This procedure uses fuming nitric acid and concentrated sulfuric acid and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

-

Prepare a mixed acid solution by slowly and carefully adding 20 mL of fuming nitric acid to 40 mL of concentrated sulfuric acid in a flask cooled in an ice-salt bath. Keep the temperature below 10°C.

-

In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 20.0 g of 2,4,6-trimethylbenzenesulfonic acid in a minimal amount of concentrated sulfuric acid.

-

Cool the sulfonic acid solution to 0-5°C in an ice bath.

-

Slowly add the cold mixed acid dropwise to the sulfonic acid solution over 45-60 minutes, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. The dinitrated product will precipitate as a pale yellow solid.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 3: Reduction of the Dinitro Intermediate

The final step is the conversion of the two nitro groups into amino groups. This is a reduction reaction, for which several methods are effective, including catalytic hydrogenation or the use of a metal in acidic solution.[12] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[13]

2.3.1 Mechanism of Catalytic Hydrogenation

Catalytic reduction of aromatic nitro compounds is a complex surface-mediated process.[14] While the exact mechanism can vary, it generally involves:

-

Adsorption: Both the dinitro compound and molecular hydrogen (H₂) are adsorbed onto the surface of the catalyst (e.g., Palladium on Carbon, Pd/C).[15]

-

Hydrogen Activation: The catalyst facilitates the cleavage of the H-H bond, generating reactive hydrogen atoms on the metal surface.[16]

-

Stepwise Reduction: The nitro group is reduced in a stepwise fashion, likely proceeding through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before reaching the final amine (-NH₂) stage.[14][15]

-

Desorption: The final product, this compound, desorbs from the catalyst surface into the solvent.

Caption: Overall experimental workflow for the synthesis.

2.3.2 Experimental Protocol: Reduction

This protocol uses catalytic hydrogenation, a common and effective method for nitro group reduction.[13]

| Reagent | Formula | M.W. | Amount | Notes |

| Dinitro Intermediate | C₉H₁₀N₂O₇S | 290.25 | 14.5 g (0.05 mol) | From Step 2 |

| Palladium on Carbon | Pd/C | - | 0.7 g | 10% Pd, wet |

| Ethanol | C₂H₅OH | 46.07 | 250 mL | Solvent |

| Hydrogen Gas | H₂ | 2.02 | ~50 psi | Reductant |

Procedure:

-

To a hydrogenation vessel (e.g., a Parr shaker), add 14.5 g of the dinitro intermediate, 250 mL of ethanol, and carefully add 0.7 g of 10% Pd/C catalyst (wet).

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to approximately 50 psi.

-

Begin agitation (shaking or stirring) and monitor the hydrogen uptake. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

Continue the reaction until hydrogen uptake ceases (typically 4-6 hours).

-

Depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to carefully remove the palladium catalyst. Caution: The Pd/C catalyst is pyrophoric when dry and should be handled accordingly.

-

Evaporate the ethanol solvent under reduced pressure. The product may precipitate as a solid.

-

The crude product can be recrystallized from an appropriate solvent system (e.g., water/ethanol) to yield pure this compound as a beige powder.[2]

Conclusion

The synthesis of this compound is a well-defined, three-step process that relies on fundamental principles of organic chemistry. By starting with mesitylene and proceeding through controlled sulfonation, dinitration, and reduction steps, the target molecule can be produced in a logical and efficient manner. Understanding the causality behind each mechanistic step and adhering to validated protocols are critical for achieving high yields and purity. This guide provides the necessary technical framework for researchers to successfully and safely execute this synthesis.

References

-

Cenini, S., Ragaini, F., & Fusi, A. (Year). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews - ACS Publications. Available at: [Link]

-

Roy, T., et al. (Year). Facile reduction of aromatic nitro compounds to aromatic amines catalysed by support-free nanoporous silver. RSC Advances. Available at: [Link]

-

Wang, C., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353. Available at: [Link]

-

Li, H., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

-

Sassykova, L. R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). Available at: [Link]

- Google Patents. (n.d.). US5596128A - Sulfonating agent and sulfonation process.

-

Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Available at: [Link]

-

Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

-

Sassykova, L. R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. Available at: [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Aromatic sulfonation electrophilic substitution mechanism. Available at: [Link]

-

Wikipedia. (n.d.). Aromatic sulfonation. Available at: [Link]

-

Kilpatrick, M., Meyer, M. W., & Kilpatrick, M. L. (Year). THE KINETICS OF THE REACTIONS OF AROMATIC HYDROCARBONS IN SULFURIC ACID. III. MESITYLENE. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2022). Mechanism of Sulphonation: Electrophilic Substitution Reaction. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Effect of reaction conditions on the nitration of mesitylene. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of nitration reaction of aromatic compounds. Available at: [Link]

-

PubChem. (n.d.). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. Available at: [Link]

-

ResearchGate. (n.d.). Nitration of mesitylene at a preparative (5 g) scale by conventional stirring and sonication. Available at: [Link]

-

LookChem. (2013). This compound. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]

-

Organic Syntheses. (n.d.). Nitromesitylene. Available at: [Link]

- Google Patents. (n.d.). CN1537837B - Method for preparing 1,3,5-trimethylbenzene.

-

SIELC Technologies. (2018). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. Available at: [Link]

-

Chen, G., et al. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Green Chemistry, 14(6), 1729-1735. Available at: [Link]

-

Wikipedia. (n.d.). Nitration. Available at: [Link]

-

ResearchGate. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Available at: [Link]

-

Zolfigol, M. A., et al. (Year). An Efficient Method for the Nitration of Phenols with NaNO2 in the Presence of 3-Methyl-1-Sulfonic Acid Imidazolium Chloride. Scientia Iranica. Available at: [Link]

-

Nanalysis Corp. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]

- Google Patents. (n.d.). EP0003774A1 - Process for the nitration of aromatic sulfonic acids.

Sources

- 1. This compound [dyestuffintermediates.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. benchchem.com [benchchem.com]

- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 5. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. Nitration - Wikipedia [en.wikipedia.org]

- 8. aiinmr.com [aiinmr.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 15. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Characterization of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (CAS 32432-55-6) is an interesting aromatic sulfonate compound, possessing a unique substitution pattern that imparts specific chemical properties.[1][2][3] As with any novel or functionalized molecule in a research and development pipeline, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process.

This guide provides an in-depth overview of the theoretical and practical aspects of acquiring and interpreting the spectral data for this compound. While publicly available experimental spectra for this specific molecule are scarce, this whitepaper will leverage established spectroscopic principles and data from analogous compounds to present a detailed, predictive analysis of the expected spectral features. The methodologies described herein represent best practices for the structural elucidation of solid organic compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.

Experimental Protocol: Solid-State NMR (ssNMR)

Given that this compound is a solid, high-resolution solution-state NMR may be challenging depending on its solubility in common deuterated solvents.[4] Solid-state NMR is a powerful alternative for directly analyzing the compound in its native state.

Methodology: Cross-Polarization Magic-Angle Spinning (CP/MAS)

-

Sample Preparation: The solid sample (typically 50-100 mg) is carefully packed into a zirconia rotor (e.g., 4 mm diameter).

-

Instrument Setup: The rotor is placed in the NMR probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C.

-

Magic-Angle Spinning (MAS): The rotor is spun at a high frequency (e.g., 5-15 kHz) at an angle of 54.74° with respect to the main magnetic field. This process averages out anisotropic interactions, which would otherwise lead to extremely broad signals in a solid, thereby increasing spectral resolution.[5]

-

Cross-Polarization (CP): To enhance the signal of the low-abundance ¹³C nuclei, magnetization is transferred from the abundant ¹H nuclei. This is a standard technique in solid-state NMR for improving sensitivity.[6]

-

High-Power Decoupling: During the acquisition of the ¹³C signal, a strong radiofrequency field is applied at the ¹H frequency to remove the effects of dipolar coupling between protons and carbons, further sharpening the spectral lines.

-

Data Acquisition and Processing: The free induction decay (FID) is acquired and then Fourier transformed to yield the NMR spectrum.

Workflow for Solid-State NMR Data Acquisition

Caption: Workflow for CP/MAS Solid-State NMR.

Predicted ¹H NMR Spectral Data

In a suitable deuterated solvent like DMSO-d₆, the following proton signals would be anticipated.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 9.0 | Broad Singlet | 1H | SO₃H | The acidic proton of the sulfonic acid group is expected to be highly deshielded and may exchange with residual water, leading to a broad signal. |

| ~ 4.0 - 5.0 | Broad Singlet | 4H | NH₂ | Amine protons often appear as broad signals due to quadrupole broadening and exchange. Their chemical shift can be highly variable depending on solvent and concentration. |

| ~ 2.4 | Singlet | 6H | Ar-CH₃ (ortho to -SO₃H) | The two methyl groups at positions 2 and 6 are chemically equivalent and are deshielded by the adjacent electron-withdrawing sulfonic acid group. |

| ~ 2.1 | Singlet | 3H | Ar-CH₃ (para to -SO₃H) | The methyl group at position 4 is chemically distinct and expected to be slightly more shielded than the other two methyl groups. |

Predicted ¹³C NMR Spectral Data

The ¹³C spectrum provides a map of the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 - 150 | C -SO₃H | The carbon atom directly attached to the sulfonic acid group is significantly deshielded. |

| ~ 140 - 145 | C -NH₂ | The carbon atoms bonded to the amino groups are also deshielded due to the electronegativity of nitrogen. |

| ~ 125 - 130 | C -CH₃ | The carbon atoms bearing the methyl groups will appear in this region. |

| ~ 115 - 120 | Unsubstituted Aromatic C | This corresponds to the carbon atoms of the aromatic ring that are not directly bonded to a substituent. |

| ~ 20 - 25 | Ar-C H₃ | The methyl carbons will appear in the aliphatic region of the spectrum. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common and reliable method for analyzing solid samples.[7]

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder using an agate mortar and pestle. KBr is used as it is transparent to IR radiation.

-

Pellet Formation: The resulting fine powder is placed into a pellet die and compressed under high pressure (several tons) using a hydraulic press. This forms a thin, transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of air is typically recorded first and automatically subtracted from the sample spectrum.

Logical Flow of IR Sample Preparation and Analysis

Caption: KBr Pellet Method for IR Spectroscopy.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3500 | Medium | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3200 - 3300 | Medium, Broad | N-H stretch | Primary Amine (-NH₂) |

| 2800 - 3000 | Medium | C-H stretch | Methyl (-CH₃) |

| ~1600 & ~1475 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1150 - 1250 | Strong | S=O stretch (asymmetric) | Sulfonic Acid (-SO₃H) |

| 1030 - 1080 | Strong | S=O stretch (symmetric) | Sulfonic Acid (-SO₃H) |

| 690 - 900 | Medium-Strong | C-H out-of-plane bend | Aromatic Ring |

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization is a classic "hard" ionization technique that causes significant fragmentation, which can be highly useful for structural elucidation.[8][9]

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The probe is heated to volatilize the sample into the gas phase.

-

Ionization: The gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV).[10] This ejects an electron from the molecule, creating a positively charged radical cation (the molecular ion, M⁺•).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Electron Ionization Mass Spectrometry Workflow

Caption: Process flow for EI-MS analysis.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₉H₁₄N₂O₃S, with a molecular weight of approximately 230.29 g/mol .[1]

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 230 . Due to the presence of the sulfonic acid group, this peak may be of low intensity or absent altogether in EI-MS.

-

Key Fragmentation Pathways: Aromatic sulfonates are known to undergo characteristic fragmentation.[11]

-

Loss of SO₂: A common fragmentation pathway for aromatic sulfonic acids is the loss of sulfur dioxide (SO₂, 64 Da). This would lead to a significant fragment ion at m/z 166 .[12]

-

Loss of •OH: Loss of a hydroxyl radical (•OH, 17 Da) from the sulfonic acid group could result in a fragment at m/z 213 .

-

Loss of SO₃H: Cleavage of the C-S bond would lead to the loss of the sulfonic acid radical (•SO₃H, 81 Da), resulting in a fragment at m/z 149 .

-

Loss of Methyl Radical: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would give a peak at m/z 215 .

-

Predicted Major Fragments in the Mass Spectrum

| m/z | Predicted Identity |

| 230 | [M]⁺• |

| 166 | [M - SO₂]⁺• |

| 149 | [M - SO₃H]⁺ |

| 215 | [M - CH₃]⁺ |

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has outlined the standard experimental protocols for acquiring high-quality spectral data for a solid organic compound and has provided a detailed, predictive analysis of the expected spectral features. By understanding the principles behind each technique and the characteristic signals of the constituent functional groups, researchers can confidently confirm the structure and purity of this and other related molecules, ensuring the integrity of their research and development efforts.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

- Suter, M. J. F., Riediker, S., & Giger, W. (1999). Selective determination of aromatic sulfonates in landfill leachates and groundwater using microbore liquid chromatography coupled with mass spectrometry. Analytical Chemistry, 71(4), 897-904.

-

Slideshare. (2016). Sampling of solids in IR spectroscopy. Retrieved from [Link]

- Drakopoulos, A., & Vouros, P. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 21(11), 1934-1942.

- Suter, M. J. F., Riediker, S., & Giger, W. (1999). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry, 71(4), 897-904.

-

LibreTexts Chemistry. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

- Franks, W. T., et al. (2021). Solid-state NMR spectroscopy. Nature Reviews Methods Primers, 1(1), 1-22.

- Reddy, C. R., et al. (2014). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. International Journal of Organic Chemistry, 4, 258-262.

- Kertesz, V., et al. (2014). Mass spectral fragmentations of sulfonates.

-

PubChem. (n.d.). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Royal Society of Chemistry. (2025). Chapter 6: Experimental Solid-state NMR of the Periodic Table: Fundamentals and Advanced Methods.

-

SIELC Technologies. (2018). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]

-

Mars Exploration Program. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy - Experimental Design. Retrieved from [Link]

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Curran, R. K. (1963). Mass-Spectrometer Investigation of Electron-Impact Processes at Pressures to 1 mm Hg. The Journal of Chemical Physics, 38(12), 2974-2980.

-

Scripps Research. (n.d.). What is Mass Spectrometry. Retrieved from [Link]

- Dinius, R. H., & Choppin, G. R. (1962). N.M.R. STUDY OF THE IONIZATION OF ARYL SULFONIC ACIDS. The Journal of Physical Chemistry, 66(2), 268-270.

-

ResearchGate. (n.d.). The NMR and ESR Spectra of Sulphonic Acids and their Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT‐IR spectrum of 1‐amino‐2‐hydroxy‐4‐naphthalene sulfonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of calix[13]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

WorldOfChemicals. (2013). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

- Siciliani, G., et al. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(3), 1133-1140.

-

Fisher Scientific Canada. (n.d.). This compound 93.0+%, TCI America™. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | C9H14N2O3S | CID 94430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | SIELC Technologies [sielc.com]

- 3. This compound [dyestuffintermediates.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Selective determination of aromatic sulfonates in landfill leachates and groundwater using microbore liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aaqr.org [aaqr.org]

- 13. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to the Characterization of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid

Introduction

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (CAS No: 32432-55-6), also known as diaminomesitylenesulfonic acid, is a substituted aromatic sulfonic acid.[1][2] Its molecular structure, featuring both primary amine and sulfonic acid functional groups on a trimethyl-substituted benzene ring, makes it a valuable intermediate in various chemical syntheses, notably in the production of reactive dyes.[3][4] For researchers and drug development professionals, ensuring the unambiguous identification, purity, and stability of such a starting material is paramount to the integrity and reproducibility of downstream applications.

This guide provides a comprehensive framework for the characterization of this compound. It moves beyond a simple recitation of methods to offer a logical, multi-faceted analytical workflow. The causality behind experimental choices is explained, and each protocol is designed to be part of a self-validating system, ensuring the highest degree of scientific integrity.

Part 1: Physicochemical and Structural Identification

The foundational step in characterizing any chemical entity is to confirm its identity and basic physical properties. This process involves correlating its observed characteristics with its known molecular structure and expected properties.

Molecular Identity and Physical Properties

The compound's identity is established through a combination of its chemical formula, molecular weight, and unique identifiers. These are intrinsic properties that serve as the primary point of reference.

Table 1: Core Identifiers for this compound

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 32432-55-6 | [1][2][5][6] |

| Molecular Formula | C₉H₁₄N₂O₃S | [1][2][3][4] |

| Molecular Weight | 230.28 g/mol | [1][4] |

| Synonyms | Diaminomesitylenesulfonic acid, 2,6-Diaminomesitylene-4-sulfonic acid |[1] |

The physical state and properties of the bulk material must also be verified. These parameters provide a rapid, albeit preliminary, assessment of sample purity. A sharp melting point range, for instance, is often indicative of a highly pure crystalline solid.

Table 2: Physicochemical Properties

| Parameter | Observed Value / Range | Notes |

|---|---|---|

| Appearance | Beige powder | [7] |

| Melting Point | 169-171 °C | [3][5][7][8] |

| LogP (calculated) | -0.742 | [1] |

| Density (estimated) | ~1.3-1.39 g/cm³ |[3][7] |

Core Structural Elucidation Workflow

A combination of spectroscopic techniques is required for the unambiguous elucidation of the molecular structure. Each technique provides a unique piece of the structural puzzle, and together they form a powerful, self-validating confirmation of the compound's identity.

Caption: Integrated workflow for the characterization of the target molecule.

Spectroscopic Characterization

Expertise & Experience: NMR is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the substitution pattern on the benzene ring and the presence of the methyl and amine groups. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the polar sulfonic acid and to exchange with the labile protons of the amine and sulfonic acid groups, allowing for their observation.

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

Methyl Protons: Two distinct signals are expected for the three methyl groups. The two methyl groups at positions 2 and 6 are chemically equivalent and will appear as one signal (integrating to 6H). The methyl group at position 4 is unique and will appear as a separate signal (integrating to 3H). These signals would likely appear in the δ 2.0-2.5 ppm range.

-

Amine Protons (-NH₂): The protons of the two equivalent amine groups will appear as a single, broad signal (integrating to 4H). Its chemical shift can vary but is expected in the δ 4.0-5.5 ppm range.

-

Sulfonic Acid Proton (-SO₃H): A very broad signal corresponding to the acidic proton. Its chemical shift is highly variable and concentration-dependent, often appearing far downfield (>10 ppm).

Expected ¹³C NMR Spectrum (in DMSO-d₆): Due to the molecule's symmetry, fewer than 9 carbon signals are expected.

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons.

-

C2/C6 (bearing methyl groups)

-

C3/C5 (bearing amino groups)

-

C4 (bearing a methyl group)

-

C1 (bearing the sulfonic acid group)

-

-

Methyl Carbons: Two signals are expected.

-

C2/C6 methyls

-

C4 methyl

-

Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a standard proton experiment. A spectral width of 16 ppm and a relaxation delay of 5 seconds are recommended.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled carbon experiment (e.g., zgpg30). A spectral width of 240 ppm and a longer relaxation delay (10 seconds) may be necessary to observe all quaternary carbons.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal (δ 2.50 ppm) and the ¹³C spectrum accordingly (δ 39.52 ppm).

Expertise & Experience: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum is a molecular fingerprint that can be used to verify the identity of a sample against a reference standard. For this molecule, the key is to identify the characteristic vibrations of the amine, sulfonic acid, and aromatic C-H bonds.

Expected Key IR Absorption Bands (cm⁻¹):

-

3400-3200 cm⁻¹ (N-H Stretch): A pair of medium-to-strong bands characteristic of a primary amine.

-

3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium bands.

-

2950-2850 cm⁻¹ (Aliphatic C-H Stretch): Medium bands from the methyl groups.

-

~1600 cm⁻¹ (Aromatic C=C Stretch): Medium intensity bands.

-

1250-1150 cm⁻¹ & 1080-1000 cm⁻¹ (S=O Stretch): Two strong, broad bands characteristic of the sulfonate group.

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and acquiring a background spectrum.

-

Sample Application: Place a small amount of the powder (a few milligrams) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument's software.

Expertise & Experience: MS provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule. Running in both positive and negative ion modes can provide complementary information.

Expected Mass Spectrum:

-

Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ at m/z 231.08.

-

Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 229.07.

-

High-Resolution MS (HRMS): Would confirm the elemental composition. For C₉H₁₄N₂O₃S, the expected exact mass is 230.0725.[2]

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Data Analysis: Identify the peak corresponding to the molecular ion and compare it to the calculated value.

Part 2: Purity and Quantitative Analysis

Once the structure is confirmed, the purity of the material must be rigorously established. This is crucial for ensuring accurate stoichiometry in subsequent reactions and for meeting regulatory standards in pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC)

Trustworthiness: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed HPLC method provides a quantitative measure of the main component relative to any impurities. The protocol described here is based on a published method for this specific analyte, lending it authoritative grounding.[1]

Caption: A typical workflow for HPLC-based purity determination.

Protocol: Reverse-Phase HPLC for Purity Analysis

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with an acidic modifier. For example: 70:30 (v/v) Water:Acetonitrile with 0.1% Phosphoric Acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[1]

-

Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV detector, and an autosampler.

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan).

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase. Ensure it is fully dissolved and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the sample and run the isocratic method for a sufficient time (e.g., 15 minutes) to allow for the elution of all potential impurities.

-

Purity Calculation: Determine purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Elemental Analysis

Trustworthiness: Elemental analysis provides a fundamental check on the empirical formula of the compound. By comparing the experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur to the theoretical values, it serves as an independent validation of both identity and purity.

Table 3: Elemental Composition of C₉H₁₄N₂O₃S

| Element | Theoretical Weight % | Acceptable Range (±0.4%) |

|---|---|---|

| Carbon (C) | 46.94% | 46.54% - 47.34% |

| Hydrogen (H) | 6.13% | 5.73% - 6.53% |

| Nitrogen (N) | 12.16% | 11.76% - 12.56% |

| Sulfur (S) | 13.92% | 13.52% - 14.32% |

Protocol: CHNS Analysis

-

Sample Preparation: Accurately weigh 1-2 mg of the dry compound into a tin capsule.

-

Instrumentation: Use a calibrated CHNS elemental analyzer.

-

Analysis: The sample undergoes high-temperature combustion in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

-

Validation: The experimental percentages should fall within ±0.4% of the theoretical values to be considered a pass.

Part 3: Safety and Handling

A thorough understanding of a compound's hazards is a prerequisite for its safe handling in a laboratory setting.

Authoritative Grounding: The safety information is derived from globally harmonized system (GHS) classifications provided to the European Chemicals Agency (ECHA).[2]

Table 4: GHS Hazard Information

| Category | Code | Description |

|---|---|---|

| Hazard Pictogram | Warning | |

| Hazard Statements | H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] | |

| Precautionary Statements | P280 | Wear protective gloves/eye protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Skin Protection: A standard laboratory coat.

Conclusion

The characterization of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the integrated workflow outlined in this guide—from initial identity confirmation with MS and IR to detailed structural mapping with NMR and final purity verification with HPLC and elemental analysis—researchers can establish a comprehensive and reliable quality profile for this important chemical intermediate. This rigorous approach underpins the validity of any research, development, or manufacturing process in which this compound is utilized.

References

-

Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. (2018). SIELC Technologies. [Link]

-

Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. PubChem. [Link]

-

3,5-diamino-2,4,6-trimethylbenzenesulfonate. (2024). ChemBK. [Link]

-

This compound. (2013). Dye intermediates. [Link]

-

This compound. CAS Common Chemistry. [Link]

-

3, 5-Diamino-2, 4, 6-trimethylbenzenesulfonic Acid, min 98%, 1 gram. CP Lab Chemicals. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

-

This compound CAS#: 32432-55-6. ChemWhat. [Link]

Sources

- 1. Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | SIELC Technologies [sielc.com]

- 2. Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | C9H14N2O3S | CID 94430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound [dyestuffintermediates.com]

- 5. This compound | 32432-55-6 [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid, also known as diaminomesitylenesulfonic acid, is a unique aromatic compound characterized by a highly substituted benzene ring. This substitution pattern, featuring two activating amino groups and three methyl groups, alongside a deactivating sulfonic acid group, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of this compound, delving into its fundamental characteristics, a plausible synthetic route with mechanistic insights, spectroscopic analysis, reactivity, and its current and potential applications in research and development, particularly in the fields of dye chemistry and medicinal chemistry. The strategic placement of functional groups on a sterically hindered ring makes it a subject of interest for creating novel molecular architectures.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄N₂O₃S | |

| Molecular Weight | 230.29 g/mol | |

| Appearance | Beige powder | |

| Melting Point | 169-171 °C | |

| Density | 1.39 g/cm³ (estimated) | |

| pKa (predicted) | -1.46 ± 0.50 | [ChemAxon predicted value] |

| LogP (predicted) | -0.742 | |

| CAS Number | 32432-55-6 | |

| IUPAC Name | This compound | |

| SMILES | CC1=C(C(=C(C(=C1N)C)S(=O)(=O)O)C)N | |

| InChI | InChI=1S/C9H14N2O3S/c1-4-7(10)5(2)9(15(12,13)14)6(3)8(4)11/h10-11H2,1-3H3,(H,12,13,14) |

Solubility Profile (Qualitative)

Due to the presence of both polar (sulfonic acid and amino groups) and nonpolar (trimethylated benzene ring) moieties, the solubility of this compound is expected to be varied.

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The highly polar sulfonic acid group and the two amino groups are expected to facilitate hydrogen bonding with water, leading to good solubility, especially at neutral or basic pH where the sulfonic acid is deprotonated. |

| Methanol, Ethanol | Soluble | These polar protic solvents can interact with the polar functional groups of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | As a polar aprotic solvent, DMSO is a good solvent for a wide range of organic compounds, including those with polar functional groups. |

| Acetone | Sparingly Soluble | Moderate polarity may allow for some dissolution. |

| Dichloromethane, Chloroform | Sparingly to Insoluble | These nonpolar solvents are unlikely to effectively solvate the highly polar sulfonic acid and amino groups. |

| Hexanes, Toluene | Insoluble | The nonpolar nature of these solvents makes them poor choices for dissolving this polar compound. |

Synthesis and Mechanism